molecular formula C10H16O B1251607 [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol CAS No. 57717-97-2

[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol

Cat. No. B1251607
CAS RN: 57717-97-2
M. Wt: 152.23 g/mol
InChI Key: NDTYTMIUWGWIMO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , “[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol”, is a subject of interest due to its unique chemical structure and potential applications in various fields of chemistry. Its synthesis, molecular structure, chemical reactions, physical and chemical properties have been explored to understand its characteristics and functionalities.

Synthesis Analysis

A versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, which are closely related to the compound of interest, has been developed using Prins-type cyclization reaction catalyzed by hafnium triflate. This method shows high yields for various substrates including functionalized benzaldehydes and heteroaromatic carbaldehydes under optimized conditions (Nakamura et al., 2009).

Molecular Structure Analysis

Crystal structure and biological activity studies have been conducted on compounds with similar cyclohexene structures. These studies involve single-crystal X-ray diffraction to understand the molecular arrangement and the interactions between molecules. The crystal structure analysis reveals the non-planar conformation and one-dimensional chain structure facilitated by hydrogen bonding interaction (Yuan et al., 2017).

Chemical Reactions and Properties

Research on the self-assembly between C2-symmetric cyclohexamers and paddle-wheel dinuclear copper units highlights the unique chemical properties and potential for forming 1D polymer chains, demonstrating the compound's ability to participate in complex chemical reactions (Chemical communications, 2006).

Physical Properties Analysis

Studies on the hydrogen bonding and molecular aggregates in liquid methanol, ethanol, and 1-propanol provide insights into the physical properties of compounds containing cyclohexene and methanol functional groups. These studies reveal the impact of molecular structure on the morphology of clusters and their distribution, which is crucial for understanding the physical behavior of the compound in different environments (Vrhovšek et al., 2011).

Chemical Properties Analysis

The enantioselective synthesis and study of cyclohexene derivatives highlight the compound's chemical properties, specifically focusing on its ability to undergo various chemical reactions while maintaining specific configurations. Such studies are pivotal for exploring the compound's applications in synthesis and catalysis (Yamada et al., 2006).

Scientific Research Applications

Catalysis and Synthesis

A study by Anjibabu et al. (2013) highlights the use of [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol in catalysis. They demonstrated a smooth coupling with various aldehydes to afford 3-oxabicyclo[3.3.1]non-7-ene through 3,5-oxonium-ene cyclization. This reaction, facilitated by heteropoly acid catalysts, offers a simple, environmentally friendly method for synthesis under mild conditions (Anjibabu et al., 2013).

Chiral Ligand Development

Alvarez-Ibarra et al. (2010) explored the synthesis of chiral ligands based on cyclohexylmethanol derivatives. They synthesized enantiopure β-amino alcohols from rac-alaninol and rac-2-amino-1,1-diphenylpropan-1-ol, leading to novel C(4) or/and C(3)-substituted 2-piperidinylmethanols. These chiral ligands exhibited unique stereocontrol in catalytic reactions, such as the addition of diethylzinc to benzaldehyde, highlighting their potential in asymmetric synthesis (Alvarez-Ibarra et al., 2010).

Advanced Spectroscopy Techniques

Research by Ureña et al. (2012) utilized advanced spectroscopy techniques, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), to analyze the H-bonding networks in chiral alcohols like [(S)-(−)-perillyl alcohol]. This study provided insights into the molecular interactions and structural dynamics of such compounds (Ureña et al., 2012).

Organic Synthesis

A versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives was developed by Nakamura et al. (2009). Their research demonstrated Prins-type cyclization reaction between aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, catalyzed by hafnium triflate, showing its application in organic synthesis (Nakamura et al., 2009).

Potential in Parkinson's Disease Treatment

A study by Ardashov et al. (2011) revealed that a derivative of cyclohexene, specifically (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, exhibited potent antiparkinsonian activity in animal models. This compound showed promise in restoring locomotor and exploratory activities, comparable to the effects of levodopa (Ardashov et al., 2011).

Safety And Hazards

There’s no specific safety and hazard information available for “[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol”.


Future Directions

Given the limited information available, further research and studies are needed to fully understand the properties, synthesis, reactions, and potential applications of “[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol”.


Please note that the information provided is based on the available resources and there might be more comprehensive data in scientific literature or databases not accessible here.


properties

IUPAC Name

[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTYTMIUWGWIMO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC(=CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315388
Record name (+)-Perillyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

119.00 to 121.00 °C. @ 11.00 mm Hg
Record name (R)-p-Mentha-1,8-dien-7-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol

CAS RN

57717-97-2
Record name (+)-Perillyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57717-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Perillyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-p-Mentha-1,8-dien-7-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
Reactant of Route 2
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
Reactant of Route 3
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
Reactant of Route 4
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
Reactant of Route 5
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
Reactant of Route 6
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol

Citations

For This Compound
1
Citations
Y Fu, Z Zeng, S Feng, Y Chen, Q Ding, Y Shi - Journal of Functional Foods, 2023 - Elsevier
Alcoholic liver disease (ALD) is a liver injury caused by chronic or binge alcohol consumption. Jiubanban (JBB) is a 10-edible-herb- formula. The current study investigated the …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.